1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-chlorobenzyl)pyrrolidine-2,5-dione
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Overview
Description
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzodioxole and chlorophenyl groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a suitable base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Corresponding reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzodioxole and chlorophenyl groups may contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione: Similar structure with a methyl group instead of a chlorine atom.
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of a chlorine atom.
1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione may confer unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18ClNO4/c21-16-4-1-13(2-5-16)9-15-11-19(23)22(20(15)24)8-7-14-3-6-17-18(10-14)26-12-25-17/h1-6,10,15H,7-9,11-12H2 |
InChI Key |
GJWCCYSRNPHMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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